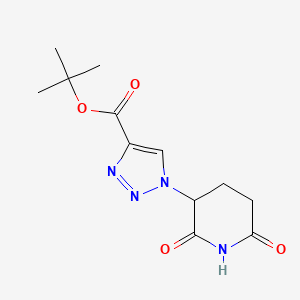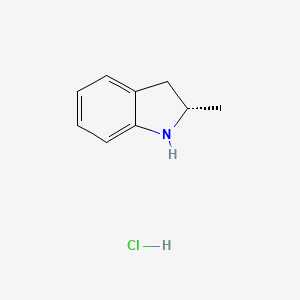
1-(azetidin-3-yl)-1H-1,2,3,4-tetrazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride is a heterocyclic compound that features both azetidine and tetrazole rings Azetidine is a four-membered ring containing three carbon atoms and one nitrogen atom, while tetrazole is a five-membered ring with four nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives, which can be synthesized through aza-Michael addition reactions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the tetrazole ring, often involving cyclization reactions under specific conditions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
1-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride can be compared to other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring but may lack the tetrazole ring, resulting in different chemical properties and applications.
Tetrazole derivatives: These compounds contain the tetrazole ring but may have different substituents, affecting their reactivity and biological activity.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are known for their broad range of biological activities.
The uniqueness of 1-(azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride lies in the combination of the azetidine and tetrazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2825011-69-4 |
|---|---|
Molekularformel |
C4H8ClN5 |
Molekulargewicht |
161.59 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)tetrazole;hydrochloride |
InChI |
InChI=1S/C4H7N5.ClH/c1-4(2-5-1)9-3-6-7-8-9;/h3-5H,1-2H2;1H |
InChI-Schlüssel |
REPHUGYUEYUSLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)N2C=NN=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)





![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)



